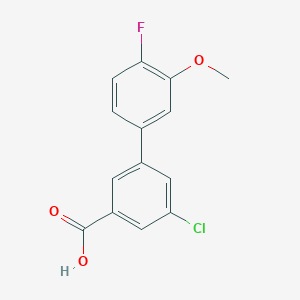
4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid, also known as 4-Fluoro-m-methoxybenzoic acid or 4-FMB, is a compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in water and organic solvents, and its chemical structure consists of a phenyl ring with a fluorine atom and a methoxy group. 4-FMB is widely used as a reagent in organic synthesis, as a catalyst in the manufacture of pharmaceuticals, and as an intermediate in the synthesis of other compounds. In addition, 4-FMB has been used for the preparation of a variety of fluorinated compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.
Mechanism of Action
4-FMB is an intermediate in the synthesis of a variety of fluorinated compounds. In the Friedel-Crafts reaction, 4-FMB is synthesized from 4-fluoro-3-methoxyphenol (4-FMP) and ethyl bromoacetate in the presence of anhydrous aluminum chloride. In the Wittig reaction, 4-FMB is synthesized from 4-FMP and an alkyl halide. In the Heck reaction, 4-FMB is synthesized from 4-FMP and a vinyl halide. In each of these reactions, the 4-FMB is formed through a series of nucleophilic substitutions and/or eliminations.
Biochemical and Physiological Effects
4-FMB has been used in a variety of scientific research applications, and its biochemical and physiological effects have been studied in a number of studies. In general, 4-FMB has been found to be non-toxic and non-carcinogenic in animal studies. In addition, 4-FMB has been found to have no mutagenic or teratogenic effects in animal studies. Furthermore, 4-FMB has been found to have no adverse effects on the reproductive system in animal studies.
Advantages and Limitations for Lab Experiments
4-FMB has a number of advantages for use in laboratory experiments. It is a colorless solid that is soluble in water and organic solvents, making it easy to handle and store. In addition, 4-FMB has a wide range of applications in the scientific research field, making it a versatile reagent for a variety of experiments. However, 4-FMB also has some limitations. It is a relatively expensive reagent, and it can be difficult to obtain in large quantities. Furthermore, it can be difficult to control the reaction conditions, as the reaction temperature and time must be carefully monitored.
Future Directions
There are a number of potential future directions for 4-FMB research. One potential application is in the synthesis of fluorinated drugs, such as the anti-cancer drug cisplatin. In addition, 4-FMB could be used in the synthesis of fluorinated polymers and other materials. Another potential application is in the synthesis of fluorinated peptides, which could be used in the development of new drugs. Finally, 4-FMB could be used in the synthesis of fluorinated amino acids, which could be used in the development of new drugs and materials.
Synthesis Methods
4-FMB can be synthesized using a variety of methods, including the Friedel-Crafts reaction, the Wittig reaction, and the Heck reaction. In the Friedel-Crafts reaction, 4-FMB is synthesized from 4-fluoro-3-methoxyphenol (4-FMP) and ethyl bromoacetate in the presence of anhydrous aluminum chloride. In the Wittig reaction, 4-FMB is synthesized from 4-FMP and an alkyl halide. In the Heck reaction, 4-FMB is synthesized from 4-FMP and a vinyl halide.
Scientific Research Applications
4-FMB is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. It has been used as a reagent in the synthesis of a variety of fluorinated compounds, including fluorinated steroids, fluorinated amino acids, and fluorinated peptides. In addition, 4-FMB has been used in the synthesis of fluorinated drugs, such as the anti-cancer drug cisplatin. In addition, 4-FMB has been used in the synthesis of fluorinated polymers and other materials.
properties
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-13-7-9(3-5-11(13)15(17)18)10-4-6-12(16)14(8-10)20-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKMLCNOFBDPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690195 |
Source


|
| Record name | 4'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-36-4 |
Source


|
| Record name | 4'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














